molecular formula C27H32N2O3S3 B14477303 2-(2-((3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)methyl)but-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzothiazolium CAS No. 66096-08-0

2-(2-((3-Ethyl-5-methylbenzothiazol-2(3H)-ylidene)methyl)but-1-enyl)-5,6-dimethyl-3-(3-sulphonatopropyl)benzothiazolium

Cat. No.: B14477303
CAS No.: 66096-08-0
M. Wt: 528.8 g/mol
InChI Key: GUNWUUGCMQOMAX-UHFFFAOYSA-N
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Description

3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate is a complex organic compound characterized by its unique structure, which includes multiple benzothiazole rings and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole rings, followed by the introduction of the ethyl and methyl groups. The final step involves the addition of the sulfonate group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized reactors and purification systems to achieve high yields and purity. The process is optimized to minimize by-products and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The benzothiazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-[2-[(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate is unique due to its specific combination of benzothiazole rings and sulfonate group, which confer distinct chemical and biological properties not found in similar compounds.

Properties

CAS No.

66096-08-0

Molecular Formula

C27H32N2O3S3

Molecular Weight

528.8 g/mol

IUPAC Name

3-[2-[(Z)-2-[(Z)-(3-ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5,6-dimethyl-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate

InChI

InChI=1S/C27H32N2O3S3/c1-6-21(16-26-28(7-2)22-13-18(3)9-10-24(22)33-26)17-27-29(11-8-12-35(30,31)32)23-14-19(4)20(5)15-25(23)34-27/h9-10,13-17H,6-8,11-12H2,1-5H3

InChI Key

GUNWUUGCMQOMAX-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C/C1=[N+](C2=C(S1)C=C(C(=C2)C)C)CCCS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)C)CC

Canonical SMILES

CCC(=CC1=[N+](C2=C(S1)C=C(C(=C2)C)C)CCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)C)CC

Origin of Product

United States

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